molecular formula C17H22N2O B046238 Huperzinine CAS No. 119188-49-7

Huperzinine

Cat. No. B046238
M. Wt: 270.37 g/mol
InChI Key: GDGWMBXSNPMXBY-OGHNNQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Huperzinine is a natural alkaloid compound that is extracted from the Huperzia serrata plant. It has been found to have various biochemical and physiological effects, making it a subject of interest in scientific research.

Scientific Research Applications

Cognitive Function and Alzheimer's Disease

Huperzine A, a compound extracted from the Chinese herb Huperzia serrata, has garnered attention primarily for its potential in treating Alzheimer's Disease (AD) and cognitive impairments. Clinical trials and studies have demonstrated that Huperzine A can significantly improve cognitive function, daily living activity, and global clinical assessment in individuals with Alzheimer's Disease, though these findings should be approached with caution due to methodological limitations in some trials (Yang et al., 2013). Another study highlighted its neuroprotective properties, showing its potential as a protective agent against organophosphate (OP) intoxication and in reducing glutamate-induced cell death (Zangara, 2003).

Neuroprotection and Mitochondrial Function

Huperzine A has also been shown to exhibit neuroprotective effects, which extend beyond its recognized acetylcholinesterase (AChE) inhibitory action. It appears to exert beneficial effects on mitochondrial dysfunction and memory deficits, highlighting its potential as a therapeutic agent for neurodegenerative diseases (Yang et al., 2012).

Antioxidant and Anti-inflammatory Properties

In addition to its cognitive-enhancing capabilities, Huperzine A has been observed to have antioxidant and anti-inflammatory properties. Studies suggest that it can ameliorate damage induced by acute myocardial infarction in rats, hinting at its potential in cardioprotective applications through its antioxidant, anti-apoptotic, and anti-inflammatory mechanisms (Sui & Gao, 2014).

Other Therapeutic Potentials and Mechanisms

The diverse therapeutic potential of Huperzine A is further supported by various studies. It's reported to regulate beta-amyloid precursor protein (APP) metabolism, protect against Aβ-mediated oxidative stress, apoptosis, and mitochondrial dysfunction, as well as anti-inflammation (Zhang et al., 2008). This multifaceted neuroprotective effect through various molecular signaling pathways positions Huperzine A as a promising candidate for the treatment of AD and other neurodegenerative diseases (Friedli & Inestrosa, 2021).

properties

CAS RN

119188-49-7

Product Name

Huperzinine

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

(1R,9R,13R)-1-(dimethylamino)-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one

InChI

InChI=1S/C17H22N2O/c1-5-13-12-8-11(2)10-17(13,19(3)4)14-6-7-16(20)18-15(14)9-12/h5-8,12-13H,1,9-10H2,2-4H3,(H,18,20)/t12-,13+,17+/m0/s1

InChI Key

GDGWMBXSNPMXBY-OGHNNQOOSA-N

Isomeric SMILES

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)N(C)C

SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N(C)C

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N(C)C

synonyms

huperzinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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